molecular formula C18H26N4O4S B5546410 1-[(dimethylamino)sulfonyl]-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide

1-[(dimethylamino)sulfonyl]-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide

Cat. No. B5546410
M. Wt: 394.5 g/mol
InChI Key: GLBCGMOVXJKWMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "1-[(dimethylamino)sulfonyl]-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide" often involves multi-step organic reactions that yield these complex molecules in fair to good yields. For instance, derivatives of 1-(substituted phenylcarbonyl/sulfonylamino)-1,2,3,6-tetrahydropyridine-5-carboxylic acid diethylamides, which share a similar structural framework, have been synthesized through the sodium borohydride reduction of corresponding ylides in ethanol, showcasing the intricate steps involved in producing such compounds (Madhavi Gangapuram & K. Redda, 2006).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like X-ray diffraction, which can reveal the conformation and geometrical arrangement of the molecule's atoms. For example, studies on similar compounds have detailed the chair conformation of the piperidine ring and the distorted tetrahedral geometry around the sulfur atom, providing insights into the three-dimensional structure and molecular interactions of these compounds (S. Naveen et al., 2015).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions, leading to the formation of new derivatives with potentially valuable properties. Reactions with 3-dimethylamino-2H-azirines, for example, can lead to the competitive formation of 1,2,5-thiadiazoles, 1,2,3-oxathiazoles, and acrylamidines, demonstrating the compound's reactivity and the possibility of generating a diverse array of chemical entities for further exploration (I. Tornus, E. Schaumann*, & G. Adiwidjaja, 1996).

Scientific Research Applications

Synthetic Chemistry Applications

This compound and its derivatives play a crucial role in the development of new synthetic pathways and molecules with potential therapeutic applications. For instance, the synthesis of novel 1-(substituted phenylcarbonyl/sulfonylamino)-1,2,3,6-tetrahydropyridine-5-carboxylic acid diethylamides has been explored for their potential anti-inflammatory properties (Madhavi Gangapuram & K. Redda, 2006). Similarly, new diamine compounds containing pyridine and sulfone moieties have been synthesized for the development of fluorinated polyamides, highlighting the relevance of sulfone and pyridine derivatives in polymer chemistry (Xiao-Ling Liu et al., 2013).

Material Science and Engineering

The research also extends into materials science, where derivatives of this compound are used to develop high-performance polymers and materials. A study on soluble polyimides with pendant carboxyl groups, which were modified with photopolymerizable (meth)acrylamides, demonstrates the application in creating photosensitive polyimide films, offering insights into the compound's utility in developing new materials with specific optical and mechanical properties (T. Fukushima, T. Oyama, & M. Tomoi, 2003).

Pharmacological Research

In pharmacological research, derivatives of this compound are investigated for their biological activities. For example, the synthesis and evaluation of biologically active O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine showed promising activity against butyrylcholinesterase enzyme, indicating potential applications in developing treatments for diseases related to enzyme dysfunction (H. Khalid et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were designed as a drug, it might interact with specific biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. Proper safety precautions should be taken when handling it .

Future Directions

Future research could explore the potential applications of this compound, such as its use as a pharmaceutical drug or a chemical reagent .

properties

IUPAC Name

1-(dimethylsulfamoyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O4S/c1-20(2)27(25,26)21-10-4-6-14(13-21)18(24)19-15-7-3-8-16(12-15)22-11-5-9-17(22)23/h3,7-8,12,14H,4-6,9-11,13H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBCGMOVXJKWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCCC(C1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(dimethylsulfamoyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]piperidine-3-carboxamide

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